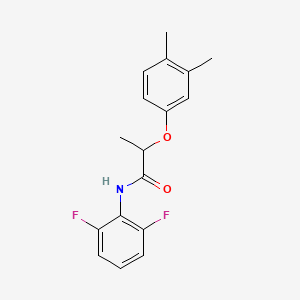

![molecular formula C23H20N4O2S B4628343 甲基{[4-烯丙基-5-(2-苯基-4-喹啉基)-4H-1,2,4-三唑-3-基]硫代}乙酸酯](/img/structure/B4628343.png)

甲基{[4-烯丙基-5-(2-苯基-4-喹啉基)-4H-1,2,4-三唑-3-基]硫代}乙酸酯

描述

The compound falls within the category of heterocyclic compounds, which are known for their diverse chemical reactivity and importance in medicinal chemistry. Its structure suggests potential for interaction with biological systems, given the presence of the 1,2,4-triazole moiety, a common scaffold in pharmacologically active molecules.

Synthesis Analysis

The synthesis of related compounds involves the reaction of 8-hydroxyquinoline with methyl chloroacetate, followed by condensation with hydrazine hydrate to afford carbohydrazide. Thio/semicarbazide derivatives are obtained by treatment with substituted phenyl iso/thioisocyanates, leading to various cyclized products upon acidic or basic conditions (Saeed et al., 2014).

Molecular Structure Analysis

The molecular structure of these compounds is characterized by spectroscopic techniques and elemental analyses. X-ray crystallography has been used to confirm the structure of selected derivatives, providing insights into the geometric configuration and intramolecular interactions that define their chemical behavior (Saeed et al., 2014).

Chemical Reactions and Properties

The reactivity of these compounds can be influenced by the presence of the 1,2,4-triazole ring, which is capable of engaging in various chemical reactions, including nucleophilic substitution and cycloaddition. Their chemical properties are further diversified through the introduction of different substituents at the phenyl and triazole moieties, enabling the synthesis of a broad range of derivatives with varied chemical functionality (Fathalla, 2015).

科学研究应用

合成与表征

涉及甲基{[4-烯丙基-5-(2-苯基-4-喹啉基)-4H-1,2,4-三唑-3-基]硫代}乙酸酯等杂环化合物的研究包括复杂的合成过程,旨在开发具有潜在生物活性的新型化合物。研究报告了通过涉及羟基喹啉和氯乙酸等前体的反应,然后用肼合剂和取代的苯基异/硫异氰酸酯处理,合成各种喹啉和三唑衍生物(Saeed, Abbas, Ibrar, & Bolte, 2014; Fathalla, 2015)。

抗菌和抗真菌活性

已对几种合成的化合物进行了抗菌和抗真菌活性测试,显示出作为新治疗剂的潜力。研究表明,特定的三唑和喹啉衍生物对各种细菌和真菌菌株表现出显着的活性,突出了它们在开发新的抗菌药物中的潜力(Holla 等,2005; Yurttaş 等,2020)。

抗肿瘤和抗氧化特性

基于喹啉部分的三唑衍生物的抗肿瘤和抗氧化特性的探索已经确定了具有有效活性的化合物。这些发现强调了这些化合物在癌症治疗中的治疗潜力及其作为抗氧化剂的作用,促进了新型抗癌策略的开发(Behalo、Amine 和 Fouda,2017)。

晶体结构和 DFT 计算

对喹喔啉衍生物的晶体结构和密度泛函理论 (DFT) 计算的深入研究提供了对其分子性质和相互作用的见解。此类研究对于了解这些化合物的药理学潜力至关重要,指导优化疗效的药物设计(Abad 等,2021)。

属性

IUPAC Name |

methyl 2-[[5-(2-phenylquinolin-4-yl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N4O2S/c1-3-13-27-22(25-26-23(27)30-15-21(28)29-2)18-14-20(16-9-5-4-6-10-16)24-19-12-8-7-11-17(18)19/h3-12,14H,1,13,15H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKYZNQGFAHBOLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CSC1=NN=C(N1CC=C)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(3-cyano-4,6-dimethyl-2-pyridinyl)thio]-N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]acetamide](/img/structure/B4628267.png)

![4-{[({4-[2,4-bis(1,1-dimethylpropyl)phenoxy]butyl}amino)carbonothioyl]amino}-N-2-pyrimidinylbenzenesulfonamide](/img/structure/B4628271.png)

![5-(4-hydroxy-3-methoxyphenyl)-7-methyl-3-oxo-N-phenyl-2-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methylene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4628273.png)

![ethyl 2-{[({4-[4-(difluoromethoxy)phenyl]-2-pyrimidinyl}thio)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4628282.png)

![methyl 4-{[(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)methyl]amino}benzoate](/img/structure/B4628296.png)

![4-{[5-(4-bromophenyl)-2-furyl]methylene}-2-(2-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4628305.png)

![2-mercapto-5-methyl-3-[(2-methyl-3-furoyl)amino]-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B4628312.png)

![3-(2-oxo-2H-chromen-3-yl)-N-{4-[(phenylacetyl)amino]phenyl}benzamide](/img/structure/B4628325.png)

![3-{5-[(4-fluorophenoxy)methyl]-2-furyl}-1-(1-methyl-1H-pyrazol-4-yl)-2-propen-1-one](/img/structure/B4628333.png)

![3-{[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B4628335.png)

![2-[(3-phenylpropyl)thio]-4,5-dihydro-1H-imidazole hydrobromide](/img/structure/B4628345.png)

![N-[3-(propionylamino)phenyl]isonicotinamide](/img/structure/B4628353.png)

![N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-3-(2-chlorophenyl)acrylamide](/img/structure/B4628356.png)